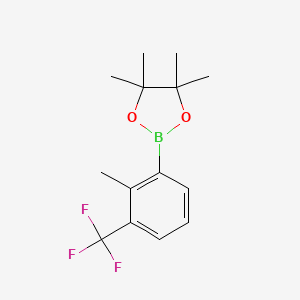
4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a trifluoromethyl-substituted phenyl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a boronic acid with a diol to form the boronic ester. This reaction is typically carried out under mild conditions using a dehydrating agent such as molecular sieves.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with a trifluoromethyl-substituted phenyl halide. This step often requires the use of a palladium catalyst and a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various arylated derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s reactivity in various chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C14H18BF3O2 |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2-methyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-9-10(14(16,17)18)7-6-8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Clave InChI |
YLEJPSKVIOETSC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


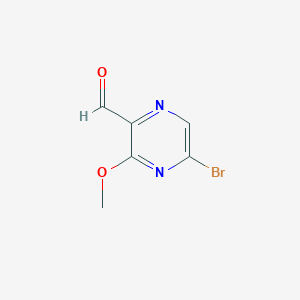
![2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)
![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)

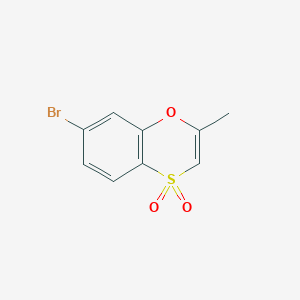
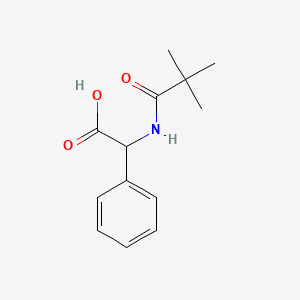
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)
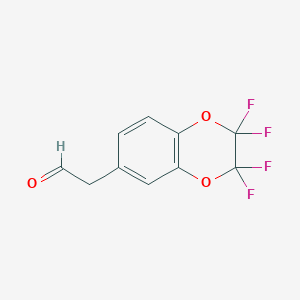

![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
